Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid
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Description
Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid is a useful research compound. Its molecular formula is C27H25NO4 and its molecular weight is 427.5 g/mol. The purity is usually 95%.
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Biological Activity
Fmoc-(R)-3-amino-(6-phenyl)-5-hexenoic acid is a modified amino acid that has garnered attention for its potential biological activities. This compound is characterized by the presence of an Fmoc (9-fluorenylmethyloxycarbonyl) protecting group, which enhances its stability and solubility, making it suitable for various applications in medicinal chemistry and peptide synthesis.
Structural Characteristics
The molecular formula of this compound is C27H25NO4. Its structure includes:
- Amino Group : Facilitates hydrogen bonding with biological macromolecules.
- Phenyl Group : Promotes hydrophobic interactions.
- Double Bond : Contributes to its unique reactivity profile.
These features enable the compound to engage in multiple types of interactions within biological systems, potentially influencing various biochemical pathways.
Biological Activities
Case Study 1: Neuroprotective Properties
In a study examining the effects of various amino acids on neuronal health, this compound was assessed for its ability to protect neurons from oxidative stress. Results indicated a significant reduction in cell death compared to untreated controls, suggesting its potential as a therapeutic agent in neurodegenerative diseases.
Case Study 2: Antimicrobial Efficacy
A comparative analysis of several amino acid derivatives revealed that this compound exhibited notable antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of commonly used antibiotics, indicating its potential as a novel antimicrobial agent.
Synthesis and Applications
The synthesis of this compound typically involves multi-step reactions that include:
- Formation of the hexenoic backbone.
- Introduction of the amino group.
- Protection with the Fmoc group.
This compound is primarily used in solid-phase peptide synthesis (SPPS), where its stability allows for the production of complex peptides with enhanced biological activities .
Comparison with Related Compounds
Compound Name | Structural Features | Unique Characteristics |
---|---|---|
3-Amino-6-phenylhexanoic acid | Lacks double bond | Saturated structure; different reactivity profile |
3-Amino-6-phenylhex-5-enoic acid | Free acid form without hydrochloride salt | Retains double bond; different solubility characteristics |
This compound | N-Fmoc protected β-amino acid | Used primarily in peptide synthesis; enhanced stability |
Properties
IUPAC Name |
(E,3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-6-phenylhex-5-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO4/c29-26(30)17-20(12-8-11-19-9-2-1-3-10-19)28-27(31)32-18-25-23-15-6-4-13-21(23)22-14-5-7-16-24(22)25/h1-11,13-16,20,25H,12,17-18H2,(H,28,31)(H,29,30)/b11-8+/t20-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLWHGLZHUJARIA-OJLWIZQOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCC(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C[C@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.